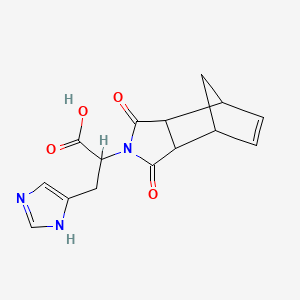

2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic acid

Description

CAS: 474648-20-9

Molecular Formula: C₁₅H₁₅N₃O₄

Molecular Weight: 301.30 g/mol

Purity: 95% (as per commercial specifications) .

This compound features a bicyclic 4,7-methanoisoindole-1,3-dione core conjugated to a 3-(1H-imidazol-5-yl)propanoic acid moiety. The compound has been discontinued commercially, possibly due to challenges in synthesis or niche applications .

Properties

IUPAC Name |

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c19-13-11-7-1-2-8(3-7)12(11)14(20)18(13)10(15(21)22)4-9-5-16-6-17-9/h1-2,5-8,10-12H,3-4H2,(H,16,17)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZUYMRACDCOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C(CC4=CN=CN4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic acid is a novel chemical entity that has garnered attention for its potential biological activities. Its complex structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of the compound is with a molecular weight of approximately 239.24 g/mol. The compound is characterized by the presence of both dioxo and imidazole moieties, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.24 g/mol |

| Physical State | Solid |

| Melting Point | 90 °C |

| Purity | >98% (HPLC) |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. In vitro assays have shown effective inhibition of bacterial growth at low concentrations.

- Antioxidant Properties : The compound demonstrates notable antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. This has been evaluated using DPPH and ABTS assays.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, as indicated by its ability to reduce pro-inflammatory cytokines in cell culture models.

- Potential Anticancer Activity : Initial investigations into the cytotoxic effects of the compound on cancer cell lines have shown promising results, warranting further exploration into its mechanisms of action.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of similar compounds and their derivatives:

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various derivatives similar in structure to our compound. Results indicated that modifications to the imidazole ring significantly enhanced antibacterial potency against resistant strains .

- Antioxidant Evaluation : In a study assessing the antioxidant capacity of related compounds, it was found that those with dioxo groups exhibited superior radical scavenging abilities compared to their analogs without such functional groups .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Key findings include:

- The presence of the imidazole ring appears to enhance interaction with biological targets due to its ability to form hydrogen bonds.

- The dioxo group contributes significantly to antioxidant activity and may play a role in modulating enzyme activity related to oxidative stress.

Scientific Research Applications

Pharmacological Potential

- Anticancer Activity : Research indicates that compounds with dioxoisoindole structures exhibit cytotoxic effects against various cancer cell lines. The unique arrangement of the isoindole moiety may enhance binding affinity to cancer-specific targets, making it a candidate for further investigation in anticancer drug development.

- Antimicrobial Properties : The imidazole ring present in the compound is known for its antimicrobial properties. Compounds containing imidazole derivatives have been shown to inhibit the growth of bacteria and fungi, suggesting that this compound could be explored for potential use as an antimicrobial agent.

- Neuroprotective Effects : Some studies have suggested that similar compounds may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This application warrants further exploration to assess the therapeutic potential for neurodegenerative diseases.

Case Studies

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isoindole compounds exhibited significant anticancer activity against breast cancer cell lines (MDA-MB-231). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

- Another research article highlighted the antimicrobial efficacy of imidazole-containing compounds against Staphylococcus aureus and Escherichia coli, indicating that modifications to the imidazole structure could enhance potency.

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. Enzymes involved in metabolic pathways related to cancer or infectious diseases could be targeted by such compounds, leading to novel therapeutic strategies.

Bioconjugation

Due to its reactive functional groups, this compound can be utilized in bioconjugation processes for labeling biomolecules or drug delivery systems. This application is particularly relevant in targeted therapy approaches where precision is crucial.

Polymer Chemistry

The unique properties of this compound may allow it to be used as a building block for synthesizing novel polymers with specific mechanical or thermal properties. Research into polymer composites incorporating such compounds could lead to advancements in material sciences.

Nanotechnology

Incorporating this compound into nanocarriers for drug delivery systems could enhance the bioavailability and efficacy of therapeutic agents. Nanoparticles modified with such compounds may improve targeting capabilities and reduce side effects associated with conventional therapies.

Comparison with Similar Compounds

3-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic Acid

Key Differences :

- Lacks the imidazole substituent present in the target compound.

- The propanoic acid group is directly attached to the methanoisoindole-dione core.

- Applications : Primarily used in polymer synthesis (e.g., functionalized polycarbonates) due to its maleimide-like reactivity .

| Property | Target Compound | Analog (C₁₂H₁₃NO₄) |

|---|---|---|

| Molecular Weight | 301.30 | 235.24 |

| Functional Groups | Imidazole, COOH | COOH |

| Reactivity | Thiol + H-bond | Thiol-only |

| Commercial Availability | Discontinued | Available |

3-((3aR,4S,7R,7aS)-1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)propanoic Acid

Comparison :

- The epoxy group increases steric hindrance, reducing thiol reactivity compared to the methanoisoindole-dione core.

- Lacks imidazole, limiting coordination capabilities.

2-(1,3-Dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)propanoic Acid

Differences :

- Propanoic acid is attached at the 2-position of the bicyclic core.

- No heteroaromatic substituents (e.g., imidazole), limiting bioactivity.

(2S)-2-[(3aR,4R,7S,7aS)-1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl]propanoic Acid

Implications :

Hexachloro Derivatives

- Example: 2-(4,5,6,7,8,8-Hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic Acid

- Molecular Weight: 485.09 g/mol (C₁₆H₉Cl₆NO₄) .

Comparison :

- Chlorination enhances lipophilicity but reduces aqueous solubility.

- Lacks imidazole, making it less suitable for biological targeting.

Q & A

Q. What synthetic strategies are effective for constructing the methanoisoindol core in this compound?

The methanoisoindol core can be synthesized via Diels-Alder reactions using norbornene derivatives and maleic anhydride, followed by cyclization under acidic conditions. Protecting groups (e.g., tert-butyl esters) are critical to prevent undesired side reactions during imidazole coupling. Post-cyclization, the propanoic acid side chain is introduced via nucleophilic substitution or peptide coupling methods .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- FTIR : Confirms carbonyl (C=O) stretches (1700–1750 cm⁻¹) and imidazole C-N bonds (1600 cm⁻¹).

- NMR : ¹H NMR identifies methanoisoindol protons (δ 2.5–3.5 ppm, bridged methylene) and imidazole protons (δ 7.0–8.5 ppm). ¹³C NMR verifies quaternary carbons in the isoindole ring.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What computational tools predict the compound’s solubility and stability under physiological conditions?

Use density functional theory (DFT) for solubility parameters (logP via ChemAxon) and molecular dynamics simulations to assess hydrolytic stability. Software like Gaussian or Schrödinger Suite models protonation states of the imidazole and carboxylic acid groups at varying pH .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance imidazole coupling efficiency.

- Catalyst Selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling reactions for the propanoic acid moiety.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclization steps. Yield improvements (e.g., from 60% to 83%) are documented via controlled reagent stoichiometry and inert atmospheres .

Q. How to resolve discrepancies in NMR data during structural validation?

- 2D NMR : HSQC and HMBC correlate ambiguous proton signals with carbon environments, resolving overlapping peaks in the methanoisoindol region.

- X-ray Crystallography : Single-crystal analysis provides absolute configuration confirmation, especially for chiral centers in the propanoic acid chain .

Q. What methodologies assess the compound’s environmental fate and ecotoxicological impact?

- Degradation Studies : Use HPLC-MS to track abiotic hydrolysis (pH 5–9) and photolysis under UV light.

- Bioaccumulation Assays : Measure logD values and bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna).

- Toxicity Screening : Cell-based assays (e.g., mitochondrial toxicity in HepG2 cells) and ecological risk modeling (EPA ECOSAR) .

Q. How to design in vivo studies to evaluate pharmacokinetics?

- Dosing Routes : Intraperitoneal vs. oral administration in rodent models, with LC-MS/MS quantification of plasma concentrations.

- Metabolite Identification : Liver microsome assays (human/rat) coupled with HR-MS/MS detect phase I/II metabolites.

- Tissue Distribution : Radiolabeled compound (¹⁴C) autoradiography tracks organ-specific accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.